molecular formula C13H14N2O2 B8434837 Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate

Cat. No.: B8434837
M. Wt: 230.26 g/mol
InChI Key: CZTSVPFTLHVEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring and a methyl ester group at the propionate side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylimidazole with methyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromopropionate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, affecting various biochemical processes. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-imidazol-1-yl)propionate: Lacks the phenyl group, resulting in different biological activities.

    2-Phenylimidazole: Lacks the propionate side chain, affecting its solubility and reactivity.

    Methyl 3-(2-methyl-1H-imidazol-1-yl)propionate: Contains a methyl group instead of a phenyl group, altering its chemical properties.

Uniqueness

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate is unique due to the presence of both the phenyl group and the propionate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-(2-phenylimidazol-1-yl)propanoate

InChI

InChI=1S/C13H14N2O2/c1-17-12(16)7-9-15-10-8-14-13(15)11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3

InChI Key

CZTSVPFTLHVEQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 144 g of 2-phenylimidazole, 103 g of methyl acrylate and 500 g of methanol was heated and stirred at 60° C. for 20 hours. The solvent was distilled off in vacuo. Purification by column chromatography gave 193 g of methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate (yield 84%).
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.